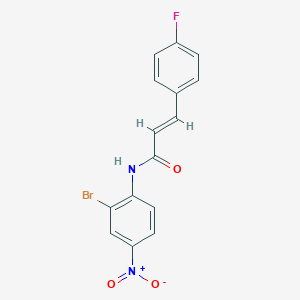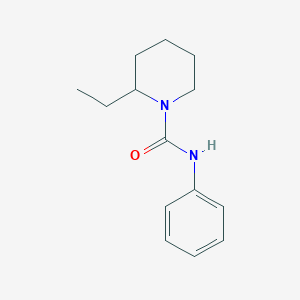![molecular formula C21H23NO4 B256037 2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)
2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of furochromen and pyrrolidinone
Preparation Methods
The synthesis of 2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the furochromen core, followed by the introduction of the pyrrolidinone moiety. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3,5,9-tetramethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): Known for its use as an oxidation catalyst and radical scavenger.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Used in organic synthesis and as a stabilizer in various applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane: Involved in various coupling reactions in organic chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H23NO4/c1-11-14(4)25-19-13(3)20-16(9-15(11)19)12(2)17(21(24)26-20)10-18(23)22-7-5-6-8-22/h9H,5-8,10H2,1-4H3 |
InChI Key |
XRLJNMDRWGEMGD-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2C)CC(=O)N4CCCC4)C)C |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
![(2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B255958.png)
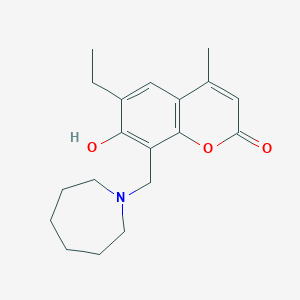
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)
![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)
![ETHYL 4-METHYL-2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B255965.png)
![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)
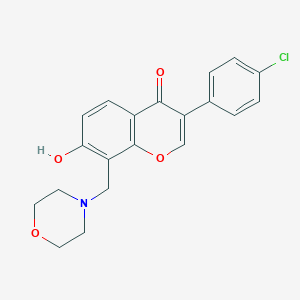
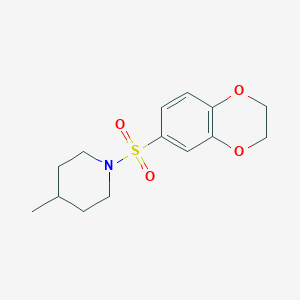
![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)
